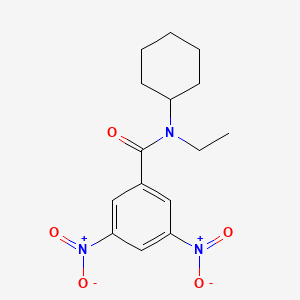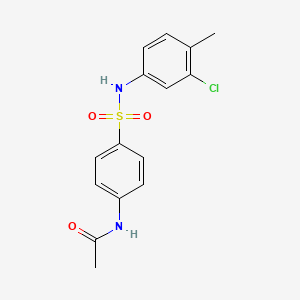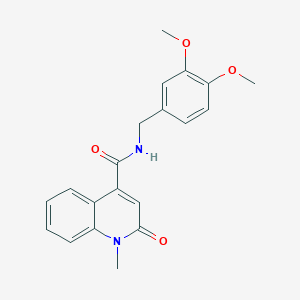![molecular formula C12H22N4O2S B11024486 N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B11024486.png)
N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl group, a tetrahydrotriazine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves multiple steps:
Formation of the Cyclohexenyl Intermediate: The starting material, 2-(1-cyclohexenyl)ethylamine, can be synthesized through the hydrogenation of 1-cyclohexene-1-ethanamine.
Triazine Ring Formation: The cyclohexenyl intermediate is then reacted with formaldehyde and ammonia or an amine to form the tetrahydrotriazine ring.
Sulfonamide Introduction: Finally, the triazine derivative is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction of the triazine ring can yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides, ketones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to form stable complexes with biological macromolecules might lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The cyclohexenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds with amino acid residues. The methanesulfonamide group can enhance solubility and bioavailability, allowing the compound to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}acetamide
- N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Uniqueness
Compared to similar compounds, N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications.
Properties
Molecular Formula |
C12H22N4O2S |
|---|---|
Molecular Weight |
286.40 g/mol |
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C12H22N4O2S/c1-19(17,18)15-12-13-9-16(10-14-12)8-7-11-5-3-2-4-6-11/h5H,2-4,6-10H2,1H3,(H2,13,14,15) |
InChI Key |
XPADMDRHTMKYHD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NCN(CN1)CCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11024403.png)
![5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11024409.png)
![3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B11024423.png)


![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11024448.png)
![2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024454.png)
![1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11024460.png)
![Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11024461.png)


![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide](/img/structure/B11024478.png)

![3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11024481.png)
